![molecular formula C16H18N4O B2516757 5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863448-14-0](/img/structure/B2516757.png)
5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Molecular Docking Studies
A study by Nagaraju et al. (2020) highlights the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, showcasing the methodological advancements in creating structurally complex pyrazolo[3,4-d]pyrimidines. The synthesized compounds were evaluated for antiproliferative activity against various cancer cell lines, demonstrating selectivity in cytotoxicity towards cancer cells over normal cells. Molecular docking studies revealed that these compounds bind selectively in the colchicine binding site of tubulin, indicating potential applications in cancer research (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Biological Activity
Research on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine explored their affinity for A1 adenosine receptors. The study synthesized two series of analogues, revealing that certain substitutions enhance receptor activity. These findings suggest potential applications in designing receptor-specific drugs, underscoring the versatility of pyrazolo[3,4-d]pyrimidine derivatives in drug development (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Antifungal Potential
A different study investigated the synthesis of pyrazolo[3,4-d]pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. This research demonstrates the broader implications of pyrazolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Deohate & Palaspagar, 2020).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for this specific compound require further investigation.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall activity
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to have antiproliferative activity against various cancer cell lines
properties
IUPAC Name |
5-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-16(2,3)20-14-13(9-18-20)15(21)19(11-17-14)10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBXBEKSEMBEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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